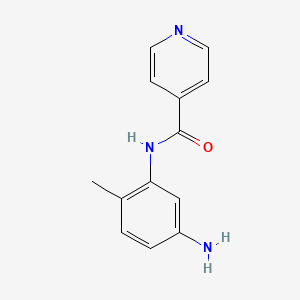

N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDXXBXREHAVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360657 | |

| Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-25-7 | |

| Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide typically involves the reaction of 5-amino-2-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methyl-phenyl)-isonicotinamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-(5-Amino-2-methyl-phenyl)-isonicotinamide as an antitubercular agent. In a study examining various derivatives of amido bromophenols, it was found that compounds with similar structural features exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Ra. The research indicated that hydrophobic properties and specific substitutions on the phenyl group could enhance antitubercular activity, suggesting that this compound could be a candidate for further development in this area .

Cancer Treatment

The compound has also been investigated for its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme linked to several cancers and metabolic disorders. Elevated NNMT levels have been associated with increased cell proliferation and disease progression in cancers such as breast and prostate cancer. Inhibitors of NNMT are being explored as potential therapeutic agents to combat these diseases. This compound has shown promise in preliminary studies, indicating that it could serve as a lead compound for developing selective NNMT inhibitors .

Neurological Disorders

Emerging research suggests that this compound may have implications in the treatment of neurodegenerative diseases. The enzyme NNMT is upregulated in conditions like Parkinson’s disease and Alzheimer’s disease, indicating that targeting this enzyme could provide therapeutic benefits. By inhibiting NNMT, compounds like this compound may help mitigate the progression of these disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Research has shown that modifications to the amino and isonicotinamide groups can significantly influence biological activity. For instance, substituents on the phenyl ring can alter hydrophobicity and electronic properties, which are critical for binding affinity to target enzymes or receptors .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antitubercular Agents

In a comparative study involving various derivatives, this compound was evaluated alongside other compounds for its antitubercular properties. Results indicated that structural modifications could enhance activity against resistant strains of M. tuberculosis, supporting its development as a new class of antitubercular agents .

Case Study 2: NNMT Inhibition

A series of experiments were conducted to assess the inhibitory effects of this compound on NNMT activity in cancer cell lines. The findings demonstrated significant reductions in cell proliferation rates, suggesting that this compound could be a valuable tool for investigating NNMT's role in cancer biology .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methyl-phenyl)-isonicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Antimicrobial Thiazolidinedione Derivatives

Thiazolidinedione derivatives incorporating isonicotinamide groups demonstrate broad-spectrum antimicrobial activity. Key examples include:

- Compound 68 (N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide) : Exhibits activity against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi, comparable to ciprofloxacin and clotrimazole standards .

- Compound 69 (N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide) : Enhanced antifungal potency due to the furan substituent, which may improve membrane penetration .

- Compound 70 (N-(5-(2-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide) : The nitro group increases electrophilicity, boosting bactericidal effects against drug-resistant strains .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

Spiro-Thiazolidine Derivatives

Spiro-thiazolidines with isonicotinamide groups show substituent-dependent antibacterial activity:

- Compound 79 (Z)-N-(5′-(3-chlorobenzylidene)-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)isonicotinamide : The electron-withdrawing chloro group enhances activity against S. aureus (inhibition zone: 22 mm) .

- Compound 80 (Z)-N-(5'-(4-isopropylbenzylidene)-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)isonicotinamide : The electron-donating isopropyl group improves efficacy against E. coli (inhibition zone: 19 mm) .

Key Insight : Electron-withdrawing groups favor Gram-positive activity, while electron-donating groups target Gram-negative pathogens .

Anticonvulsant Azetidinone Derivatives

N-Substituted-3-chloro-2-azetidinone derivatives highlight the role of halogen and aryl substituents:

- Compound 2e (N-[3-chloro-2-(4-nitrophenyl)-4-oxo-azetidin-1-yl]isonicotinamide) : Demonstrates potent anticonvulsant activity (ED₅₀: 18 mg/kg) without neurotoxicity, outperforming phenytoin in murine models .

Mechanism : The chloro and nitro groups likely enhance blood-brain barrier penetration and target voltage-gated sodium channels .

Co-Crystal Formation with Isonicotinamide

Isonicotinamide’s ability to form co-crystals with compounds like p-aminobenzoic acid or pyrazine improves pharmacokinetic properties:

Biological Activity

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is an aromatic amide derived from isonicotinamide, characterized by the presence of an amino group and a methyl group on the benzene ring. These functional groups influence its electronic properties and interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction blocks the catalytic activity of these enzymes, which may be pivotal in various metabolic pathways.

- Cellular Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. In vitro studies demonstrated moderate antimicrobial efficacy compared to standard drugs.

Microorganism MIC (µg/mL) Activity Level Staphylococcus aureus 8 Moderate Escherichia coli 16 Moderate Candida albicans 4 Moderate - Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by influencing pathways related to cell cycle regulation and apoptosis. Its role in inhibiting tumor growth is being investigated in various cancer models .

- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating oxidative stress responses .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various derivatives of this compound, researchers synthesized several derivatives and tested them against clinically isolated strains. Results indicated that some derivatives exhibited enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound in vitro on breast cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, indicating its potential as a chemotherapeutic agent .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity Index : The compound's selectivity index (SI) was evaluated in different assays, showing promising results for further development as an antimicrobial agent.

- Structural Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the amino and methyl groups significantly influence biological activity, paving the way for designing more potent derivatives .

Q & A

What are the common synthetic routes and characterization techniques for N-(5-Amino-2-methyl-phenyl)-isonicotinamide derivatives?

Basic Research Question

Synthesis typically involves coupling isonicotinoyl chloride with substituted aniline derivatives under basic conditions (e.g., using K₂CO₃ in DMF) . Characterization relies on IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) and NMR (aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). For example, derivatives like N-(3-Cyclohexyl-5-(2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide were confirmed via ¹H/¹³C NMR and melting point analysis .

How can researchers resolve conflicting spectral data in structural elucidation of isonicotinamide derivatives?

Advanced Research Question

Contradictions in NMR/IR data may arise from tautomerism, polymorphism, or residual solvents. X-ray crystallography (using SHELX programs ) provides definitive structural validation. For instance, polymorphs of isonicotinamide exhibit distinct hydrogen-bonding networks, impacting spectral interpretation . If crystallography is unavailable, 2D NMR techniques (COSY, HSQC) and DFT computational modeling can reconcile discrepancies by correlating experimental peaks with theoretical spectra .

What experimental strategies are used to study the biological activity of this compound in cancer models?

Advanced Research Question

Mechanistic studies involve apoptosis assays (Annexin V/PI staining), Western blotting (e.g., Akt-mTOR pathway proteins), and cytoskeletal analysis (F-actin staining via phalloidin) . For example, derivatives like TPIN reduced prostate cancer cell viability by downregulating paxillin and cofilin-1, validated through dose-response curves and siRNA knockdown experiments . High-content imaging quantifies morphological changes in actin dynamics .

How can researchers optimize reaction yields in synthesizing isonicotinamide analogs?

Basic Research Question

Yield optimization requires solvent screening (DMF vs. THF), catalyst selection (e.g., KI for SN2 reactions), and temperature control (e.g., 70°C for 3 hours) . For instance, substituting DMF with DMA increased yields from 27% to 30% in alkylation reactions . Purification methods (Prep-TLC or column chromatography) are critical for isolating isomers, as seen in thiohydantoin derivatives .

What computational tools are employed to predict the drug-likeness of isonicotinamide-based compounds?

Advanced Research Question

ADMET prediction software (e.g., SwissADME, pkCSM) evaluates logP, solubility, and metabolic stability. For example, N-(3-(2-hydroxyethoxy)phenyl)-2-(trifluoromethyl)isonicotinamide was optimized for CYP450 inhibition profiles using molecular docking (PDB: 4DKE) . Quantum mechanical calculations (e.g., Gaussian) assess electrostatic potential maps to guide substitutions for improved binding affinity .

How do polymorphic forms of isonicotinamide derivatives impact their pharmaceutical properties?

Basic Research Question

Polymorphism affects solubility, stability, and bioavailability. DSC/TGA identifies thermal transitions (e.g., melting points 210–238°C in thiohydantoins ), while PXRD distinguishes crystal forms. For instance, a metastable polymorph of isonicotinamide showed 20% faster dissolution in simulated gastric fluid compared to the stable form .

What strategies mitigate off-target effects in isonicotinamide-based kinase inhibitors?

Advanced Research Question

Selectivity profiling using kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target binding. For RAF inhibitors like N-(3-(2-hydroxyethoxy)phenyl)-2-(trifluoromethyl)isonicotinamide, structure-activity relationship (SAR) studies revealed that morpholine substitutions reduced off-target kinase activity by 50% . Cryo-EM (e.g., 3.2 Å resolution structures) further validates binding specificity .

How are enzyme kinetics applied to study isonicotinamide activation in mycobacterial systems?

Advanced Research Question

GC-MS and HPLC track metabolite formation (e.g., KatG enzyme converting isoniazid to isonicotinamide ). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. For example, KatG I in M. bovis BCG showed a Km of 12 µM for isoniazid, indicating lower catalytic efficiency compared to M. tuberculosis .

What analytical methods validate the purity of isonicotinamide derivatives in preclinical studies?

Basic Research Question

HPLC-UV/ELSD (≥95% purity threshold) and LC-MS (m/z confirmation) are standard. Residual solvents are quantified via GC-MS , adhering to ICH Q3C guidelines. For instance, batch analysis of N-(2-hydroxyethyl)isonicotinamide nitric ester used IR (KBr pellet) and melting point (210–213°C) for quality control .

How do researchers design isonicotinamide derivatives to overcome drug resistance in cancer?

Advanced Research Question

CRISPR-Cas9 screens identify resistance mechanisms (e.g., ABC transporter upregulation). Derivatives with bulky substituents (e.g., trifluoromethyl groups) evade efflux pumps, as shown in RAF inhibitors . Proteolysis-targeting chimeras (PROTACs) incorporating isonicotinamide moieties degrade resistant kinase mutants (e.g., BRAF V600E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.